![molecular formula C26H32ClN3O5 B609146 N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide CAS No. 2080300-49-6](/img/structure/B609146.png)
N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide
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Description
The compound is a complex organic molecule with multiple functional groups, including an azabicyclo[3.3.1]nonane core, a chlorophenyl group, and a trimethoxybenzamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as unsaturated bicyclo[3.3.1]nonane derivatives have been synthesized and their crystal structures studied . Another related compound, 1R,5S-bicyclo[3.1.0]hexan-2-one, was synthesized from ®-1,2-epoxyhex-5-ene .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a bicyclic core. The azabicyclo[3.3.1]nonane core is a type of bicyclic compound consisting of a nine-membered ring with three bridgehead atoms .Scientific Research Applications
Synthesis of Rigid Dipeptide Mimetics
The compound is related to azabicycloalkane amino acids, which are rigid dipeptide mimetics used in peptide-based drug discovery. An efficient synthesis of related diastereomers was reported, highlighting their potential in medicinal chemistry (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).
Preparation of Spiro Heterocyclic Compounds
Studies on N-substituted 3-azabicyclo[3.3.1]nonan-9-ones, closely related to the queried compound, have shown that they react with difunctional nucleophiles to form spiro heterocyclic compounds, which have potential pharmacological applications (Moskalenko & Boev, 2009).
Sigma-2 Receptor Ligands
N-substituted-9-azabicyclo[3.3.1]nonan-3a-yl)carbamate analogs, similar to the compound , have been synthesized and evaluated for their affinity for sigma receptors. These compounds have potential for characterizing the functional role of sigma receptors in vivo (Mach, Vangveravong, Huang, Yang, Blair, & Wu, 2002).
Enantioselective Synthesis for Molecular Complexity
The compound is related to azabicyclo nonane derivatives, which have been used in asymmetric synthesis to generate molecular complexity. This highlights their significance in the development of novel molecules with potential pharmacological properties (Garrido, Nieto, & Díez, 2013).
Oxidative Synthesis of Heterocycles
A study on 9-azabicyclo[3.3.1]nonan-N-oxyl catalyzed oxidative synthesis, related to the queried compound, has shown the potential for creating heterocycles, which are crucial in drug development (Ma, Wan, Hong, Li, Hu, Mo, Hu, Sun, Jin, & Shen, 2017).
properties
IUPAC Name |
N-[(1S,5R)-9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN3O5/c1-33-22-11-16(12-23(34-2)25(22)35-3)26(32)28-17-13-18-7-6-8-19(14-17)30(18)15-24(31)29-21-10-5-4-9-20(21)27/h4-5,9-12,17-19H,6-8,13-15H2,1-3H3,(H,28,32)(H,29,31)/t17?,18-,19+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYAPRDKNCABY-YQQQUEKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2C[C@H]3CCC[C@@H](C2)N3CC(=O)NC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide |
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